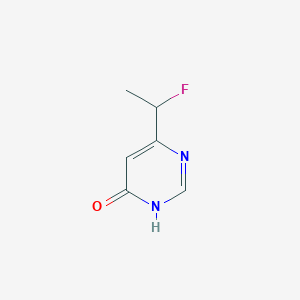

6-(1-Fluoroethyl)-4(1H)-pyrimidinone

Description

6-(1-Fluoroethyl)-4(1H)-pyrimidinone is a pyrimidinone derivative characterized by a 1-fluoroethyl substituent at the 6-position of the pyrimidinone ring. The pyrimidinone core consists of a six-membered aromatic ring with a ketone group at position 4 and a nitrogen atom at position 1. The 1-fluoroethyl group introduces steric bulk and electronegativity, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(1-fluoroethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOIUIUOQJNADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)NC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452442 | |

| Record name | 6-(1fluoroethyl)-4-pyrimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227184-11-4 | |

| Record name | 6-(1fluoroethyl)-4-pyrimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone typically involves the introduction of the fluoroethyl group to a pyrimidinone precursor. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrimidinone is replaced by a fluoroethyl group. This can be achieved using reagents such as fluoroethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Fluoroethyl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The fluoroethyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6-(1-Fluoroethyl)-4(1H)-pyrimidinone has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.

Medicine: It may be investigated for its potential use in drug development, particularly for diseases where fluorinated compounds have shown efficacy.

Industry: The compound can be used in the development of new materials with unique properties due to the presence of the fluoroethyl group.

Mechanism of Action

The mechanism of action of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone with related compounds:

Key Observations :

- Hydrogen Bonding: Compounds with amino or ureido groups (e.g., 2-amino-6-methylpyrimidinone) exhibit strong hydrogen-bonding capabilities, enabling dimerization or protein interactions, which are absent in the fluoroethyl derivative .

- Solubility: Methoxy or hydroxyl substituents (e.g., 6-amino-2-methoxy-pyrimidinone) improve water solubility, whereas alkyl or fluorinated groups increase lipophilicity .

DNA Interaction and Photochemistry

- 1-Methyl-2(1H)-Pyrimidinone (1MP): highlights 1MP's ability to abstract hydrogen atoms, causing DNA strand breaks. The fluoroethyl group in this compound may similarly act as a photosensitizer but with altered kinetics due to fluorine's electron-withdrawing effects .

Pharmaceutical Potential

- Mirin (6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone): This compound inhibits DNA repair mechanisms by targeting the Mre11-Rad50-Nbs1 complex. Substituents at position 6 (e.g., hydroxyphenyl) are critical for target specificity, suggesting that fluoroethyl derivatives could be optimized for similar pathways .

Biological Activity

6-(1-Fluoroethyl)-4(1H)-pyrimidinone is a fluorinated pyrimidine derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which may influence its interactions with biological systems, leading to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- CAS Number : 227184-11-4

The presence of the fluorine atom and the pyrimidinone ring system suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study focusing on structurally diverse pyrimidine derivatives demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various (e.g., HeLa) |

| Compound A | 19.41 | ECV304 |

| Compound B | 29.27 | MCF-7 |

Note: TBD = To Be Determined

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidine kinase, which plays a crucial role in DNA synthesis.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies indicate that pyrimidine derivatives can cause cell cycle arrest at specific phases, further contributing to their anticancer efficacy .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The findings revealed that the compound exhibited promising cytotoxic effects comparable to established chemotherapeutic agents. The study utilized a series of human tumor cell lines to assess the compound's efficacy and mechanism of action.

Research Findings

In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types. The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an effective anticancer agent.

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Preliminary data suggest that this compound exhibits moderate toxicity profiles; however, detailed toxicological studies are necessary to fully understand its safety margins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.